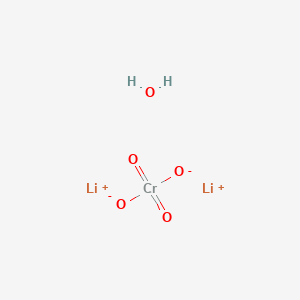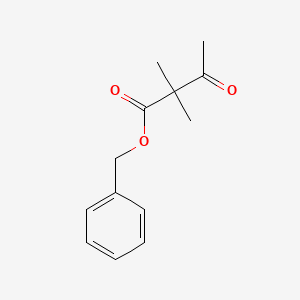
Lithium chromate hydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lithium chromate hydrate is an inorganic compound with the chemical formula Li₂CrO₄·xH₂O. It is typically found as yellow orthorhombic crystals and is known for its hygroscopic nature, meaning it readily absorbs moisture from the air. This compound is primarily used in various industrial applications, including as a corrosion inhibitor and in the synthesis of other chemical compounds.
准备方法
Synthetic Routes and Reaction Conditions: Lithium chromate hydrate can be synthesized through the reaction of lithium carbonate (Li₂CO₃) with chromic acid (H₂CrO₄). The reaction typically occurs in an aqueous medium, and the resulting solution is then evaporated to obtain the hydrate form of lithium chromate. The reaction can be represented as follows:
Li2CO3+H2CrO4→Li2CrO4+H2O+CO2
Industrial Production Methods: In industrial settings, this compound is produced by reacting lithium hydroxide (LiOH) with sodium chromate (Na₂CrO₄) in an aqueous solution. The reaction mixture is then filtered, and the filtrate is evaporated to yield this compound crystals. This method ensures high purity and yield of the product.
Types of Reactions:
Oxidation-Reduction Reactions: this compound can undergo redox reactions where the chromium ion changes its oxidation state.
Substitution Reactions: It can participate in substitution reactions where the chromate ion is replaced by other anions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂) are commonly used oxidizing agents.
Reducing Agents: Sodium sulfite (Na₂SO₃) and iron(II) sulfate (FeSO₄) are typical reducing agents.
Major Products Formed:
Oxidation: Chromium trioxide (CrO₃) and lithium hydroxide (LiOH).
Reduction: Chromium(III) oxide (Cr₂O₃) and lithium sulfate (Li₂SO₄).
科学研究应用
Lithium chromate hydrate has several scientific research applications:
Chemistry: It is used as a reagent in various chemical syntheses and analytical procedures.
Biology: It serves as a staining agent in biological studies to highlight specific cellular components.
Medicine: Research is ongoing into its potential use in medical treatments, particularly in targeting specific cellular pathways.
Industry: It is widely used as a corrosion inhibitor in metal coatings and as a catalyst in organic synthesis.
作用机制
The mechanism by which lithium chromate hydrate exerts its effects involves the interaction of the chromate ion (CrO₄²⁻) with various molecular targets. In corrosion inhibition, the chromate ion forms a protective layer on metal surfaces, preventing oxidation. In biological systems, it can interact with cellular proteins and enzymes, altering their function and activity.
相似化合物的比较
Sodium Chromate (Na₂CrO₄): Similar in structure but differs in the cation.
Potassium Chromate (K₂CrO₄): Another chromate salt with potassium as the cation.
Ammonium Chromate ((NH₄)₂CrO₄): Contains ammonium ions instead of lithium.
Uniqueness: Lithium chromate hydrate is unique due to its specific interactions with lithium ions, which can influence its solubility, reactivity, and applications. Its hygroscopic nature also sets it apart from other chromate salts, making it particularly useful in applications where moisture absorption is beneficial.
属性
IUPAC Name |
dilithium;dioxido(dioxo)chromium;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cr.2Li.H2O.4O/h;;;1H2;;;;/q;2*+1;;;;2*-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPHMTHBOSQWANY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[Li+].O.[O-][Cr](=O)(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CrH2Li2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(4,7-Dimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)propanoic acid](/img/structure/B8008308.png)

![3-[8-[4-(2-Hydroxyethyl)piperazin-1-yl]-3-methyl-2,6-dioxopurin-7-yl]propanenitrile](/img/structure/B8008320.png)
![7-[3-(3,4-Dimethylphenoxy)-2-hydroxypropyl]-3-methyl-8-(methylamino)purine-2,6-dione](/img/structure/B8008327.png)

![3-Phenyl-2-(2,4,7-trimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)propanoic acid](/img/structure/B8008340.png)
![7-[2-(4-Methoxyphenyl)-2-oxoethyl]-3-methyl-8-(2-methylpropylamino)purine-2,6-dione](/img/structure/B8008357.png)





![(2E)-3-{9H-pyrido[3,4-b]indol-3-yl}prop-2-enoic acid](/img/structure/B8008421.png)
